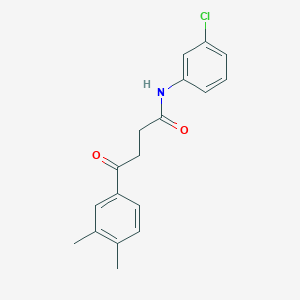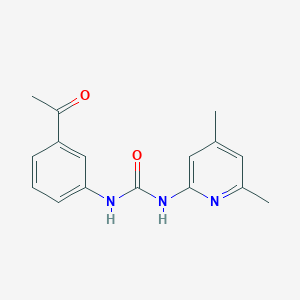
N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide, also known as DCPB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. DCPB is a member of the family of synthetic cannabinoids, which are compounds that mimic the effects of natural cannabinoids found in the cannabis plant. In
Wirkmechanismus
N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide acts on the endocannabinoid system, which is a complex signaling system in the body that regulates various physiological processes such as pain, mood, and appetite. This compound binds to cannabinoid receptors in the body, specifically the CB1 receptor, which is primarily found in the central nervous system. This binding leads to the activation of various signaling pathways, which can result in the modulation of various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including analgesic, anti-inflammatory, anxiolytic, and anti-tumor effects. In preclinical studies, this compound has been shown to reduce pain and inflammation, improve mood, and inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide in lab experiments is its ability to selectively bind to cannabinoid receptors in the body, which can allow for the investigation of specific physiological processes. However, one limitation is that this compound is a synthetic compound, and as such, its effects may not accurately reflect the effects of natural cannabinoids found in the cannabis plant.
Zukünftige Richtungen
For research on N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide include further investigations into its potential as a therapeutic agent for various conditions, as well as investigations into its mechanisms of action. Additionally, studies on the safety and toxicity of this compound are needed to determine its potential as a clinical agent. Finally, investigations into the potential of this compound as a tool for understanding the endocannabinoid system and its role in various physiological processes are also needed.
Conclusion:
In conclusion, this compound is a synthetic cannabinoid that has gained attention in scientific research due to its potential applications as a therapeutic agent. Its ability to selectively bind to cannabinoid receptors in the body has led to investigations into its potential as a treatment for various conditions such as pain, inflammation, and anxiety. Further research is needed to fully understand the potential of this compound as a clinical agent and as a tool for understanding the endocannabinoid system.
Synthesemethoden
The synthesis of N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 3,4-dimethylbenzaldehyde with malonic acid in the presence of piperidine to form 3,4-dimethylbenzylidenemalononitrile. The second step involves the reaction of the resulting compound with 3-chlorobenzoyl chloride in the presence of triethylamine to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide has been studied for its potential applications as a therapeutic agent. In particular, its ability to bind to cannabinoid receptors in the body has led to investigations into its potential as a treatment for various conditions such as pain, inflammation, and anxiety. This compound has also been studied for its potential as an anti-tumor agent, with promising results in preclinical studies.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c1-12-6-7-14(10-13(12)2)17(21)8-9-18(22)20-16-5-3-4-15(19)11-16/h3-7,10-11H,8-9H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBGOIDZQJTALV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCC(=O)NC2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-fluorophenyl)ethyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5699918.png)

![3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid](/img/structure/B5699926.png)
![ethyl 5,5-dimethyl-2-[({[2-(4-morpholinyl)ethyl]amino}carbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5699928.png)
![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5699931.png)


![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5699956.png)
![2-(4-chlorophenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5699959.png)
![N'-ethyl-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5699967.png)

![methyl 2-[(2,5-dimethylbenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5699988.png)
![N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-3-methylbenzohydrazide](/img/structure/B5699990.png)
![4-ethyl-8-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5700025.png)